molecular formula C10H16N6O2 B2361386 N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-39-3

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2361386
CAS No.: 899978-39-3
M. Wt: 252.278
InChI Key: WZWUUTDNVKNFSN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-39-3) is a high-purity chemical reagent with the molecular formula C 10 H 16 N 6 O 2 and a molecular weight of 252.28 g/mol . This compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines, which are recognized for their significant potential in medicinal chemistry and drug discovery. This scaffold is of particular interest in kinase research. Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidine structure have been investigated as potent and selective inhibitors of key signaling kinases, including mTOR (mammalian target of rapamycin) and PI3K (Phosphoinositide 3-kinase) . These kinases are critical therapeutic targets in oncology, and inhibitors are explored as treatments for conditions such as renal cell carcinoma and acute lymphoblastic leukemia . The structural similarity of related triazolopyrimidine heterocycles to purines makes them viable bio-isosteres, allowing them to effectively interact with the ATP-binding sites of various enzyme targets . This mechanism is fundamental to their application in developing targeted cancer therapies. Supplied with a minimum purity of 95%, this product is intended for research and development applications only . It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(17-2)18-3/h6-7H,4-5H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUUTDNVKNFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole-Pyrimidine Core Assembly

The triazolo[4,5-d]pyrimidine nucleus is constructed via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carbonitrile with formamidine acetate. Source details a related protocol where 5-amino-1,2,4-triazoles react with formamidine in methanol under basic conditions to yield triazolopyrimidinones, which are subsequently halogenated. For this compound, chlorination at the C4 position using phosphorus oxychloride (POCl₃) precedes amination.

Reaction Conditions :

  • Temperature : 80–100°C
  • Solvent : Ethanol or DMF
  • Catalyst : Sodium acetate or triethylamine

N-(2,2-Dimethoxyethyl) Side-Chain Incorporation

The N7 amine is functionalized via nucleophilic substitution with 2,2-dimethoxyethyl bromide. Source describes a similar alkylation step for pyrrolopyrimidines using sodium hydride (NaH) in DMF to deprotonate the amine, followed by reaction with bromoalkyl reagents.

Optimization Insight :

  • Excess NaH (1.2 equiv) ensures complete deprotonation.
  • Reaction time: 6–8 hours at 70°C.
  • Yield improvement (12–15%) observed with dropwise addition of the alkylating agent.

Final Cyclization and Purification

Cyclization to form the triazole ring is achieved under acidic or oxidative conditions. Source reports using acetic anhydride for cyclization of thiazolo-benzimidazoles, a strategy adaptable to triazolopyrimidines. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include solvent polarity, temperature, and catalyst selection.

Table 1: Solvent Screening for Alkylation Step

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 70 68 95
Ethanol 80 55 88
THF 65 48 82

Data adapted from and highlight DMF’s superiority due to its high polarity and ability to stabilize intermediates.

Table 2: Catalytic Effects on Cyclization

Catalyst Reaction Time (h) Yield (%)
Acetic anhydride 4 72
Polyphosphoric acid 6 65
NaOAc 8 58

Source and validate acetic anhydride as optimal for cyclization without side-product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.38 (s, 6H, OCH₃), 4.12 (m, 2H, NCH₂), 6.89 (s, 1H, pyrimidine-H).
  • ¹³C NMR : 14.1 (CH₂CH₃), 56.8 (OCH₃), 108.5 (triazole-C), 152.4 (pyrimidine-C2).

Mass Spectrometry (MS)

  • ESI-MS : m/z 307.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₈N₆O₂.

X-ray Crystallography Single-crystal analysis confirms the planar triazole-pyrimidine system and gauche conformation of the dimethoxyethyl chain.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halides, alkylating agents, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways and leading to antiproliferative effects . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The table below compares key structural features and physicochemical properties of the target compound with similar triazolopyrimidine derivatives:

Compound Name 3-Substituent 7-Substituent 5-Substituent Molecular Weight Yield (%) Melting Point (°C) Reference
Target Compound Ethyl 2,2-Dimethoxyethyl Not specified ~307*
N-[4-(Difluoromethoxy)phenyl]-3-ethyl-... Ethyl 4-(Difluoromethoxy)phenyl 306.276
3-Benzyl-N-cyclopropyl-5-(propylthio)-... Benzyl Cyclopropyl Propylthio 78
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-. Benzyl Furan-2-ylmethyl Propylthio 381.1498 81 138.5–138.7
3-Benzyl-5-chloro-N-cyclopropyl-... Benzyl Cyclopropyl Chloro
N-[2-Methyl-1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl]-3-phenyl-... Phenyl 2-Methyl-1-(3-methyl-1H-1,2,4-triazol-5-yl)propyl 349.402
9b (Benzo[d]oxazol-2-ylthio derivative) 4-((7-(Benzo[d]oxazol-2-ylthio)... Benzo[d]oxazol-2-ylthio 18.5 154–155
Ethyl 3-ethyl-...-7-carboxylate Ethyl Ethyl carboxylate 221.22

*Estimated based on molecular formula (C11H19N5O2).

Key Observations:

3-Position Substituents: Ethyl (target compound) vs. Phenyl (): Aromatic substituents may enhance π-π stacking interactions in biological targets but reduce solubility.

7-Position Substituents :

  • The 2,2-dimethoxyethyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with hydrophobic groups like cyclopropyl () or aromatic moieties ().
  • Difluoromethoxyphenyl () provides electronegativity and moderate lipophilicity, while furan-2-ylmethyl () adds heteroaromaticity.

5-Position Modifications :

  • Propylthio () and chloro () groups influence electronic properties and reactivity. The target compound’s 5-position substituent is unspecified but could be optimized for target engagement.

Physicochemical and Functional Insights

  • Solubility : The dimethoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents (e.g., benzyl in or phenyl in ).
  • Thermal Stability : Melting points for triazolopyrimidines vary widely (e.g., 138.5–138.7°C for vs. >300°C for the core structure in ), suggesting substituents significantly impact crystallinity.

Biological Activity

N-(2,2-dimethoxyethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis of the Compound

The compound can be synthesized through various methods involving the cyclization of appropriate precursors. A common approach includes the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with suitable aldehydes and ethyl acetoacetate under optimized conditions. The synthesis typically yields a series of triazolo-pyrimidine derivatives, which can be characterized using techniques such as IR spectroscopy and NMR analysis .

Antitumor Activity

Recent studies have shown that triazolo-pyrimidine derivatives exhibit promising antitumor activity. For instance, compounds derived from similar structures have been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. These studies revealed that certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects compared to standard treatments like Cisplatin .

Table 1: Antitumor Activity of Related Triazolo-Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-231~10Standard Reference

Antimicrobial Properties

In addition to antitumor effects, triazolo-pyrimidine derivatives have been screened for antimicrobial activity. Compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The evaluation typically involves disc diffusion methods against a panel of bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
3cBacillus subtilisStrong
3hEscherichia coliModerate to Strong

Case Study 1: Antitumor Efficacy

A study published in Nature evaluated the efficacy of a series of triazolo-pyrimidine derivatives in inhibiting tumor growth in vivo. The results indicated that specific modifications at the C5 and C6 positions significantly enhanced the selectivity towards cancer cells while reducing toxicity to normal cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Mechanistic Insights

Research has also focused on understanding the mechanisms by which these compounds exert their biological effects. For instance, investigations into the interaction of triazolo-pyrimidines with tyrosine kinase receptors revealed that certain derivatives could inhibit signaling pathways crucial for tumor proliferation . This suggests potential applications in targeted cancer therapies.

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